4(3H)-Quinazolinone, 3-(2-methoxyphenyl)-2-(4-pyridinyl)-
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Overview
Description
3-(2-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group and a pyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy group and pyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one
- 3-(2-chlorophenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one
- 3-(2-methylphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one
Uniqueness
3-(2-methoxyphenyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
56478-57-0 |
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Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-pyridin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-25-18-9-5-4-8-17(18)23-19(14-10-12-21-13-11-14)22-16-7-3-2-6-15(16)20(23)24/h2-13H,1H3 |
InChI Key |
DTFMCPOUKDZRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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